(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanamine: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a pyridine ring, along with a methanamine group. It is primarily used in research and development within the chemical and pharmaceutical industries.
Vorbereitungsmethoden
The synthesis of (5-Cyclopropoxy-2-methoxypyridin-4-YL)methanamine involves several steps:
Methoxylation: The addition of the methoxy group to the pyridine ring.
These reactions typically require specific catalysts and reaction conditions to ensure high yield and purity. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to scale up the synthesis process .
Analyse Chemischer Reaktionen
(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methoxy or cyclopropoxy groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Cyclopropoxy-2-methoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanamine can be compared with similar compounds such as:
(5-methylpyridin-2-yl)methanamine: This compound has a methyl group instead of the cyclopropoxy group.
(4-Methoxypyridin-2-yl)methanamine: This compound has the methoxy group at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H14N2O2 |
---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(5-cyclopropyloxy-2-methoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C10H14N2O2/c1-13-10-4-7(5-11)9(6-12-10)14-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3 |
InChI-Schlüssel |
NTESFYOUPCCCQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.